Cas no 2090467-66-4 (2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl-)

2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl-
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- Inchi: 1S/C8H10ClN3/c1-10-8-11-6(5-2-3-5)4-7(9)12-8/h4-5H,2-3H2,1H3,(H,10,11,12)
- InChI Key: YYJAQSLZQIPHBR-UHFFFAOYSA-N
- SMILES: C1(NC)=NC(C2CC2)=CC(Cl)=N1
2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053361-1g |
4-Chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 95% | 1g |
¥7735.0 | 2023-03-19 | |
Enamine | EN300-362446-1.0g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-362446-0.1g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 0.1g |
$1371.0 | 2023-03-07 | ||
Enamine | EN300-362446-0.05g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 0.05g |
$1308.0 | 2023-03-07 | ||
Enamine | EN300-362446-0.5g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 0.5g |
$1495.0 | 2023-03-07 | ||
Enamine | EN300-362446-5.0g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 5.0g |
$4517.0 | 2023-03-07 | ||
Enamine | EN300-362446-2.5g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 2.5g |
$3051.0 | 2023-03-07 | ||
Enamine | EN300-362446-0.25g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 0.25g |
$1432.0 | 2023-03-07 | ||
Enamine | EN300-362446-10.0g |
4-chloro-6-cyclopropyl-N-methylpyrimidin-2-amine |
2090467-66-4 | 10.0g |
$6697.0 | 2023-03-07 |
2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Book reviews
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl-
Introduction to 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- (CAS No. 2090467-66-4)
2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl-, identified by its Chemical Abstracts Service (CAS) number 2090467-66-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class of heterocyclic aromatic molecules, which are widely recognized for their biological activity and potential therapeutic applications. The structural features of this molecule, particularly its chloro and cyclopropyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The molecular structure of 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- consists of a pyrimidine core substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 6-position, and an N-methyl group. These substituents not only influence the electronic and steric properties of the molecule but also play a crucial role in determining its interaction with biological targets. The presence of the chloro group enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, while the cyclopropyl group introduces steric hindrance that can modulate binding affinity and selectivity.
In recent years, there has been a growing interest in developing novel pyrimidine-based compounds for their potential applications in treating various diseases. Pyrimidine derivatives have shown promise in targeting enzymes and receptors involved in cancer, inflammation, and infectious diseases. The compound CAS No. 2090467-66-4 is being investigated for its potential as an intermediate in synthesizing novel therapeutic agents. Its unique structural motifs make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- is its versatility in drug design. The chlorine atom at the 4-position can be readily functionalized through various chemical reactions, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is particularly useful in optimizing drug candidates for better pharmacokinetic properties and reduced toxicity. Similarly, the cyclopropyl group can enhance binding interactions by introducing steric constraints that improve receptor affinity.
Recent studies have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. For instance, researchers have explored pyrimidine-based inhibitors targeting kinases involved in cancer progression. The structural framework of CAS No. 2090467-66-4 aligns well with this research direction, making it a promising candidate for developing kinase inhibitors. The compound's ability to modulate enzyme activity without significant off-target effects is a key factor in its potential as a therapeutic agent.
The synthesis of 2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only enhance production efficiency but also allow for scalable manufacturing processes suitable for industrial applications.
The pharmacological profile of CAS No. 2090467-66-4 is still under investigation, but preliminary studies suggest that it exhibits promising biological activity against certain disease targets. Researchers are particularly interested in its potential as an anti-inflammatory agent due to its ability to interact with inflammatory pathways without causing significant side effects. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches.
In conclusion,2-Pyrimidinamine, 4-chloro-6-cyclopropyl-N-methyl-(CAS No. 2090467-66-4) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. Further research is needed to fully elucidate its biological activity and optimize its pharmacological properties for clinical use. As our understanding of disease mechanisms continues to evolve,this compound holds great promise as a building block for novel therapeutics that address critical unmet medical needs.
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